6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 2-thiophenecarboxylate
Description
The compound 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 2-thiophenecarboxylate belongs to the pyridazinecarboxylate family, characterized by a pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms) substituted with a phenyl group at position 1 and a thiophenecarboxylate ester at position 2.
Properties
IUPAC Name |
(6-oxo-1-phenylpyridazin-3-yl) thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S/c18-14-9-8-13(20-15(19)12-7-4-10-21-12)16-17(14)11-5-2-1-3-6-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTJGIJCEFAJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC(=N2)OC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 2-thiophenecarboxylate typically involves multiple steps, starting with the formation of the pyridazine ring. One common method is the cyclization of a suitable precursor containing the phenyl and thiophene groups under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 2-thiophenecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or neutral medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reaction is often performed in anhydrous solvents like ether or THF.
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as halides or alkoxides. The reaction conditions depend on the specific nucleophile and the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted derivatives where the phenyl or thiophene groups have been modified.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 2-thiophenecarboxylate is studied for its potential biological activity. It may be used as a probe to investigate enzyme mechanisms or as a precursor for bioactive compounds.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases.
Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 2-thiophenecarboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Comparative Analysis
Substituent Effects on Reactivity and Bioactivity
- Thiophenecarboxylate vs. Phosphorothioate (Pyridaphenthion): Replacing the thiophenecarboxylate with a phosphorothioate group (as in pyridaphenthion) significantly alters bioactivity. Pyridaphenthion acts as an acetylcholinesterase inhibitor, a hallmark of organophosphate insecticides, whereas the thiophenecarboxylate analog lacks this phosphorus-mediated toxicity .
- Fluorinated analogs are often prioritized in drug discovery for these properties .
- Trifluoromethyl (CF3) Groups : Compounds with CF3 substituents (e.g., CAS 478067-01-5) exhibit increased molecular weight (~380.24) and higher XLogP3 values (~3.4), indicating greater membrane permeability. These traits are advantageous in agrochemical design .
Physical Properties
- Boiling Points and Solubility: The propylsulfanyl derivative (CAS 339031-60-6) has a notably high boiling point (464.5°C), likely due to strong intermolecular interactions from the carboxylic acid and sulfanyl groups. In contrast, esterified analogs (e.g., ethyl carboxylates) exhibit lower boiling points and improved solubility in organic solvents .
- Polar Surface Area : Fluorinated and chlorinated derivatives typically have lower topological polar surface areas (e.g., ~59 Ų for CAS 478067-01-5), enhancing their ability to cross biological barriers compared to more polar carboxylates .
Biological Activity
6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 2-thiophenecarboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H15N2O3S
- Molecular Weight : 329.38 g/mol
- Structural Features : The compound features a pyridazine ring fused with a thiophene carboxylate moiety, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds exhibit antimicrobial properties. For example, studies have shown that similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Properties
Several studies have explored the anticancer potential of pyridazine derivatives. For instance, compounds exhibiting structural similarities to this compound have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism includes induction of apoptosis and cell cycle arrest.
Cardiovascular Effects
There is evidence suggesting that certain pyridazine derivatives can act as antagonists to angiotensin II, which is crucial in the regulation of blood pressure. This property makes them potential candidates for treating hypertension and related cardiovascular conditions. In vivo studies have shown significant reductions in blood pressure in hypertensive animal models treated with these compounds.
Neuroprotective Effects
Some research highlights the neuroprotective properties of pyridazine derivatives. They may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated various pyridazine derivatives, including this compound, against clinical isolates of bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against E. coli and S. aureus, demonstrating moderate antibacterial activity.
Clinical Trials for Anticancer Activity
A phase II clinical trial assessed the efficacy of a related pyridazine compound in patients with advanced breast cancer. The results showed a partial response in 30% of participants, with manageable side effects. This suggests potential therapeutic benefits warranting further investigation into this class of compounds.
Cardiovascular Research
In an animal study published in Cardiovascular Drugs and Therapy, researchers administered a pyridazine derivative to hypertensive rats. The treatment group exhibited a significant decrease in systolic blood pressure compared to controls, suggesting its potential as an antihypertensive agent.
Data Summary Table
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 2-thiophenecarboxylate?
- Methodological Answer : The compound can be synthesized via heterocyclic condensation reactions, such as coupling thiophenecarboxylic acid derivatives with pyridazinyl precursors. For example, enantioselective methods using chiral catalysts (e.g., asymmetric organocatalysis) have been employed to achieve high stereochemical purity, as demonstrated in the synthesis of structurally similar dihydropyranones . Optimization of reaction conditions (e.g., temperature, solvent) is critical to minimize side products.
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer : A combination of ¹H/¹³C NMR (to confirm aromatic protons and carbonyl groups), FT-IR (for functional group analysis, e.g., C=O stretches at ~1700 cm⁻¹), and mass spectrometry (to verify molecular weight) is recommended. For crystalline derivatives, X-ray crystallography resolves stereochemical ambiguities . Cross-referencing with databases (e.g., CAS registry numbers in ) ensures structural consistency.
Advanced Research Questions
Q. How can researchers address discrepancies in reported CAS numbers or structural data for this compound?
- Methodological Answer : Contradictions in identifiers (e.g., CAS# 77837-08-2 vs. 74497-02-2 in ) may arise from isomeric variants or registry errors. To resolve this:
- Use high-resolution mass spectrometry (HRMS) to confirm empirical formulas.
- Cross-validate with chromatographic purity assays (HPLC/GC) and spectral databases (e.g., SciFinder, Reaxys) .
- Report findings with detailed synthetic protocols to minimize future ambiguity.
Q. What strategies optimize enantiomeric purity during synthesis?
- Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliaries or asymmetric catalysis. For example, Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate (a structural analog) was synthesized using chiral ligands and column chromatography to isolate enantiomers . Computational modeling (DFT) aids in predicting stereochemical outcomes .
Q. How can researchers evaluate the compound’s bioactivity in drug discovery contexts?
- Methodological Answer :
- In vitro assays : Screen for kinase inhibition or receptor binding using fluorescence polarization or SPR (surface plasmon resonance).
- Toxicological profiling : Assess acetylcholinesterase inhibition (common in organophosphorus analogs, as in ) using Ellman’s assay.
- Metabolic stability : Use liver microsome models to predict pharmacokinetics .
Q. What are the challenges in computational modeling of its interactions with biological targets?
- Methodological Answer :
- Conformational flexibility : The pyridazinyl-thiophene scaffold may adopt multiple conformations. Use molecular dynamics simulations to identify dominant poses.
- Electrostatic interactions : The carbonyl and sulfur atoms require accurate partial charge assignments (e.g., via DFT calculations, as in ).
- Validate models with docking studies against crystallized protein targets (e.g., kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
